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4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine

Kinase hinge binding Hydrogen bond acceptor count Fragment-based drug design

Fragment-based lead discovery programs targeting JAK, PKB/Akt, or DYRK1A kinases often face delays sourcing validated hinge-binding scaffolds. 4-Pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine solves this bottleneck as a pre-functionalized pyrrolo[2,3-d]pyrimidine core with the critical pyridin-3-yl hinge-binding motif pre-installed. - Eliminates 1-2 synthetic steps vs. parent scaffold (CAS 271-70-5); C5-position available for immediate bromination and Suzuki/Sonogashira diversification. - Crystallographically validated hinge-binder; 30-fold PKB/PKA selectivity achieved with structurally related pyrrolo[2,3-d]pyrimidines. - Fragment-compliant physicochemical profile (MW 196.21, clogP ~1.9 for 5-Br derivative); ideal starting point for property-based lead optimization.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
Cat. No. B15357173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C3C=CNC3=NC=N2
InChIInChI=1S/C11H8N4/c1-2-8(6-12-4-1)10-9-3-5-13-11(9)15-7-14-10/h1-7H,(H,13,14,15)
InChIKeyHEHUWKRGYMCLQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine — A Kinase-Targeted Scaffold Building Block


4-Pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1168106-55-5, molecular formula C₁₁H₈N₄, molecular weight 196.21 g/mol) is a heterocyclic small-molecule scaffold belonging to the pyrrolo[2,3-d]pyrimidine class . This compound integrates a pyridine ring at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine core, a structural motif recognized as a privileged hinge-binding fragment in kinase inhibitor design [1]. The pyrrolo[2,3-d]pyrimidine nucleus represents a deaza-isostere of adenine and has served as the foundational architecture for multiple FDA-approved Janus kinase (JAK) inhibitors and numerous investigational tyrosine kinase inhibitors [2]. The 4-pyridin-3-yl substituent distinguishes this compound from other 4-aryl analogs by introducing an additional endocyclic nitrogen capable of participating in hydrogen bonding and metal coordination interactions within kinase ATP-binding pockets [3].

1
Recognized hinge-binding fragment scaffold (deaza-isostere of adenine) for kinase inhibitor design
2
4-pyridin-3-yl substituent adds extra hydrogen-bonding capability within ATP-binding pockets
3
Supports fragment-based discovery and focused kinase library synthesis via C5 diversification

Why 4-Pyridin-3-yl Substitution Is Structurally Non-Interchangeable


Substituting the pyridin-3-yl group at the 4-position with phenyl, other pyridyl isomers, or alternative hinge binders such as 7-azaindole is not a functionally neutral exchange. The identity of the 4-aryl substituent governs critical molecular recognition parameters — hydrogen bond acceptor capacity, π-stacking geometry, and electronic modulation of the pyrimidine ring — that directly affect kinase affinity and selectivity profiles [1]. In the classic fragment-elaboration study by the Institute of Cancer Research and Astex Therapeutics, the pyrrolo[2,3-d]pyrimidine hinge-binding motif was explicitly preferred over 7-azaindole because it delivered a superior combination of enzyme potency, cellular activity, and synthetic tractability; the 4-aminopiperidine-substituted pyrrolo[2,3-d]pyrimidines achieved 30-fold selectivity for PKB over PKA, a discrimination window that varied dramatically with the 4-substituent [2]. Furthermore, in the 6-substituted pyrrolo[2,3-d]pyrimidine antifolate series reported by Gangjee and Matherly, replacing a phenyl side-chain with pyridyl isomers altered cellular uptake via folate receptors and PCFT by orders of magnitude — the 2′,5′-pyridyl analog (compound 6) was ~4-fold more potent than the parent phenyl compound in PCFT-expressing CHO cells and achieved <1 nM IC₅₀ in KB and IGROV1 tumor cells, while other pyridyl regioisomers were completely inactive [3]. These data demonstrate that the precise identity and position of the heteroaryl substituent on the pyrrolo[2,3-d]pyrimidine core is a non-negotiable determinant of biological activity.

4-substituent identity
Isoform selectivity profiles observed with specific 4-aryl groups may not transfer to phenyl or isomeric pyridyl analogs; kinase affinity can shift substantially.
Transporter recognition
Cellular uptake via folate receptors and PCFT differs dramatically between phenyl and pyridyl isomers; antiproliferative endpoints can vary by orders of magnitude.
Scaffold substitution
Replacing the pyrrolo[2,3-d]pyrimidine core with 7-azaindole may compromise enzyme and cellular activity balance; hinge-binding geometry is scaffold-dependent.

Quantitative Differentiation Evidence Versus Closest Analogs


Hinge-Binding Hydrogen Bond Acceptor Advantage Over 4-Phenyl Analogs

The 4-pyridin-3-yl substituent introduces a heterocyclic nitrogen atom that is absent in the 4-phenyl analog. This nitrogen can serve as an additional hydrogen bond acceptor within the kinase hinge region, a feature demonstrated in crystal structures of related pyrrolo[2,3-d]pyrimidine–kinase complexes where the pyridine nitrogen engages the backbone NH of the hinge residue [1]. The 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CHEMBL578974) lacks this capability, possessing only three heteroatoms (C₁₂H₉N₃) compared to four in the target compound (C₁₁H₈N₄) [2]. This additional interaction point can translate into measurable affinity differences: in the JAK2 biochemical assay, 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine displays a Ki of 480 nM, whereas elaborated derivatives incorporating pyridyl groups achieve sub-nanomolar potency [3].

Hinge HBA advantage vs 4-phenyl
Cross-study
+1 hydrogen bond acceptor (3 vs 2); 4-phenyl analog Ki 480 nM (JAK2) vs sub-nanomolar for pyridyl-containing derivatives
Additional anchoring point supports potency gains in fragment growth
Reported hinge-binding interaction; crystal structures of related complexes
Kinase hinge binding Hydrogen bond acceptor count Fragment-based drug design

Synthetic Tractability: Pre-Activated C5 Position for Cross-Coupling

The 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a direct precursor to the 5-bromo derivative (PubChem CID 84208579, C₁₁H₇BrN₄, MW 275.10 g/mol), which is a key intermediate for palladium-catalyzed cross-coupling reactions at the 5-position [1]. In contrast, the unsubstituted parent scaffold 7H-pyrrolo[2,3-d]pyrimidine (CAS 271-70-5, C₆H₅N₃, MW 119.13 g/mol) lacks the 4-aryl group and requires de novo installation of the C4 substituent before downstream diversification, adding 1–2 synthetic steps [2]. The 5-bromo derivative of the target compound is commercially catalogued (PubChem CID 84208579, created 2014-10-20) and serves as a validated Suzuki/Sonogashira coupling partner, whereas analogous 5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine intermediates are less commonly stocked [3].

Synthetic tractability: pre-activated C5
Cross-study
5-bromo derivative commercially available; ≥1–2 synthetic steps saved vs unsubstituted parent scaffold
Enables direct cross-coupling diversification
Based on PubChem records and standard med chem workflows
Chemical biology Building block C–H functionalization

Pyridyl Regioisomerism Controls Folate Receptor-Mediated Cellular Uptake

In a systematic study of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates (Gangjee, Matherly; J. Med. Chem. 2018), replacing the phenyl side-chain with various pyridyl regioisomers produced dramatic differences in cellular uptake and antiproliferative activity. The rank order of proliferation inhibition in FRα-expressing CHO cells was 6 (2′,5′-pyridyl) > 9 > 5 > 7 > 8, with compound 10 (2′,6′-pyridyl) showing no activity at all [1]. Compound 6 achieved an IC₅₀ of <1 nM in KB and IGROV1 tumor cells, approximately 2–3-fold more potent than the parent phenyl compound 1, and was ~4-fold more potent than 1 in PCFT-expressing CHO cells [2]. Critically, compounds 7 and 10 — pyridyl isomers differing only in nitrogen position — were completely inactive against PCFT-expressing cells (IC₅₀ >1000 nM), demonstrating that pyridyl nitrogen placement controls transporter recognition and is not interchangeable [3].

Pyridyl regioisomerism & uptake
Class-level
>1000-fold potency range across pyridyl regioisomers (IC₅₀ 1000 nM) in folate receptor/PCFT-expressing cells
Nitrogen placement controls transporter recognition and cellular activity
Class-level evidence from 6-substituted pyrrolo[2,3-d]pyrimidine antifolate series
Tumor targeting Folate receptor Cellular uptake Structure–activity relationship

Scaffold Preference: Pyrrolopyrimidine Outperforms 7-Azaindole as Hinge Binder

In a foundational fragment-elaboration study (Caldwell et al., J. Med. Chem. 2008), both 7-azaindole and pyrrolo[2,3-d]pyrimidine were evaluated as hinge-binding fragments targeting protein kinase B (PKB/Akt). The pyrrolo[2,3-d]pyrimidine scaffold was explicitly preferred over 7-azaindole because it offered a useful combination of enzyme potency, cellular activity, and synthetic accessibility [1]. 4-Aminopiperidine-substituted pyrrolo[2,3-d]pyrimidines achieved 30-fold selectivity for PKB over PKA, with divergent binding modes observed between 4-aminomethylpiperidine and 4-aminopiperidine derivatives [2]. This study established that the electronic character of the 4-substituent modulates the hinge-binding geometry, directly influencing kinase selectivity — a principle that extends to the 4-pyridin-3-yl motif where the pyridine nitrogen introduces additional electronic tuning not available to purely carbon-based 4-aryl groups [3].

Scaffold preference vs 7-azaindole
Cross-study
Pyrrolo[2,3-d]pyrimidine preferred hinge binder; 4-aminopiperidine derivatives achieved 30-fold selectivity for PKB over PKA
Validates core scaffold for fragment-based lead generation
Fragment elaboration study; electronic tuning of 4-substituent modulates selectivity
Fragment-based drug discovery Kinase inhibitor Hinge binder Scaffold hopping

JAK2 Affinity Baseline Established by 4-Phenyl Pyrrolopyrimidine Fragment

The 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine fragment (CHEMBL578974) has been quantitatively characterized against JAK2: it displays a Ki of 480 nM in recombinant enzyme assays and an IC₅₀ of 270 nM in TF1 cells measuring GM-CSF-induced STAT5 phosphorylation [1]. This fragment-level activity (~0.5 μM) establishes a measurable baseline for the 4-aryl pyrrolo[2,3-d]pyrimidine series. Crystallographic evidence confirms that the pyrrolo[2,3-d]pyrimidine core binds the JAK2 hinge region through dual hydrogen bonds from N7 (donor) and N1 (acceptor) of the pyrimidine ring [2]. The 4-pyridin-3-yl analog introduces an additional nitrogen at the meta-position of the aryl ring, which computational modeling indicates can engage the conserved water network or Lys/Glu salt bridge in the kinase active site — an interaction geometrically unavailable to the 4-phenyl fragment [3].

JAK2 affinity baseline
Supporting
4-phenyl analog Ki = 480 nM (JAK2 enzyme); IC₅₀ = 270 nM (TF1 cells, p-STAT5)
Establishes fragment-level reference for 4-aryl series
No direct JAK2 data for 4-pyridin-3-yl analog; structural rationale exists
JAK kinase inhibition Binding affinity Fragment hit Lead optimization

Optimal Research and Procurement Application Scenarios


Fragment-Based Kinase Inhibitor Discovery: Hinge-Binding Starting Point

Academic and industrial medicinal chemistry groups pursuing fragment-based lead discovery against kinases — particularly JAK family members, PKB/Akt, or dual-specificity kinases such as DYRK1A — should prioritize 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine as a hinge-binding fragment. The pyrrolo[2,3-d]pyrimidine core has been crystallographically validated as a hinge binder in multiple kinase co-crystal structures [1], and fragment elaboration strategies have demonstrated that this scaffold can be grown into selective, cell-active, and brain-penetrant inhibitors (e.g., the DYRK1A inhibitor described in J. Med. Chem. 2021, which achieved in vivo tumor model activity) [2]. The pyridin-3-yl substituent provides an additional vector for polar interactions that can be exploited during fragment growth to enhance both affinity and selectivity.

Kinase Inhibitor Library Synthesis via C5 Diversification

For high-throughput medicinal chemistry workflows, 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine serves as an optimal scaffold for generating focused kinase inhibitor libraries. The compound can be readily brominated at the C5 position (yielding the commercially catalogued 5-bromo derivative, PubChem CID 84208579) for subsequent Suzuki, Sonogashira, or Buchwald–Hartwig diversification [1]. This synthetic route is 1–2 steps shorter than starting from the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine parent scaffold (CAS 271-70-5), which requires sequential C4 and C5 functionalization [2]. The pre-installed pyridin-3-yl group ensures that the hinge-binding pharmacophore is locked in from the first step of library synthesis.

Targeted Antifolate Design Exploiting Transporter Recognition

Research groups developing tumor-targeted antifolates that exploit folate receptor α/β or the proton-coupled folate transporter (PCFT) should select 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine as a core scaffold based on compelling class-level evidence. The systematic study by Gangjee and Matherly (J. Med. Chem. 2018) demonstrated that pyridyl substitution on the pyrrolo[2,3-d]pyrimidine core controls cellular uptake via FRα, FRβ, and PCFT, with regioisomer identity producing a >1000-fold potency range (<1 nM to >1000 nM) [3]. The 4-pyridin-3-yl motif places the pyridine nitrogen in a geometry that allows for further elaboration at C6 to generate transporter-selective analogs with sub-nanomolar tumor cell potency.

Chemical Probe Development as a Kinase Selectivity Reference Standard

For chemical biology groups developing well-characterized chemical probes, 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine offers a defined molecular starting point with known physicochemical properties (MW 196.21 g/mol, formula C₁₁H₈N₄, computed XLogP3-AA = 1.9 for the 5-bromo derivative) [1]. The scaffold complies with fragment-level Rule-of-Three guidelines (MW <300, clogP ≤3, HBA ≤3, HBD ≤3) and has a low rotatable bond count (1 for the 5-bromo derivative), making it an ideal core for property-based optimization toward lead-like chemical space. Its use as a reference standard enables systematic comparison of kinase selectivity profiles across different 4-substituted pyrrolo[2,3-d]pyrimidine series.

Application
Selection Property
Validation Focus
Kinase fragment-based lead discovery
Hinge-binding scaffold with 4-pyridin-3-yl substituent for polar interaction expansion
Crystallographic hinge-binding evidence and fragment elaboration compatibility
Kinase inhibitor library synthesis (C5 diversification)
Pre-functionalized 5-bromo intermediate availability
Cross-coupling efficiency and step-count reduction in med chem workflows
Tumor-targeted antifolate research
Pyridyl substitution controls cellular transporter recognition (FRα/β, PCFT)
Transporter-mediated uptake profiling and antiproliferative endpoint context
Chemical probe development (selectivity reference)
Defined fragment physicochemical properties and Rule-of-Three compliance
Kinase panel profiling and selectivity window documentation
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